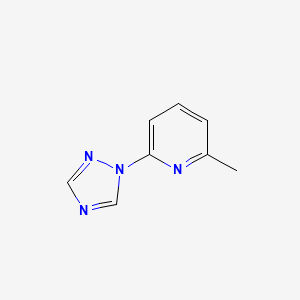
2-Methyl-6-(1,2,4-triazol-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazolopyridines are a class of compounds that contain a triazole ring fused with a pyridine ring. They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of triazolopyridines often involves the use of the CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) reaction . This ‘click’ reaction is a reliable method for installing triazolyl metal chelating sites into molecules .Molecular Structure Analysis
Triazolopyridines are heterocyclic compounds, meaning they contain atoms of at least two different elements in a cyclic structure. In the case of triazolopyridines, these are nitrogen and carbon atoms .Chemical Reactions Analysis
Triazolopyridines can participate in various chemical reactions. For instance, they can form complexes with metals like ruthenium . The coordination chemistry of such complexes has been a target of intensive research .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyridines can vary widely depending on their specific structure. For instance, IR spectra of some isolated solids show absorption bands resulting from C-H stretching and from the skeletal vibrations of the aromatic rings .科学的研究の応用
Anticancer Research
2-Methyl-6-(1,2,4-triazol-1-yl)pyridine has been explored for its potential in anticancer therapy. Research indicates that derivatives of this compound can be synthesized and evaluated for cytotoxic activities against various human cancer cell lines . These compounds have shown promising results in inhibiting the proliferation of cancer cells, making them valuable candidates for further investigation in cancer treatment.
Antibacterial Applications
The triazole ring, a component of 2-Methyl-6-(1,2,4-triazol-1-yl)pyridine, is known for its antibacterial properties. Studies have demonstrated that triazole derivatives can exhibit significant antibacterial activity, which is crucial in the development of new antibiotics to combat resistant strains of bacteria .
Antifungal Applications
Compounds containing the 1,2,4-triazole moiety have been reported to possess antifungal properties. This is particularly important in agricultural chemistry, where such compounds can be used to protect crops from fungal infections. The antifungal activity of these compounds can also be beneficial in pharmaceuticals, offering an alternative to existing antifungal agents .
Antiviral Research
The structural motif of 2-Methyl-6-(1,2,4-triazol-1-yl)pyridine can be incorporated into compounds with potential antiviral activities. While specific studies on this compound’s antiviral applications are limited, the broader class of triazole derivatives has been associated with antiviral properties, suggesting a promising area for further research .
Agricultural Chemistry
In the realm of agricultural chemistry, the triazole derivatives are utilized for their growth-promoting properties in plants. They can act as fungicides, herbicides, and even as plant growth regulators, contributing to enhanced crop yield and protection against various plant diseases .
Medicinal Chemistry
In medicinal chemistry, 2-Methyl-6-(1,2,4-triazol-1-yl)pyridine serves as a scaffold for drug design. Its derivatives are being studied for their therapeutic potential in various diseases. The ability to introduce different substituents into the triazole ring allows for the creation of compounds with targeted medicinal properties .
作用機序
Target of Action
Similar compounds, such as those containing the btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] motif, have been studied for various purposes, including generating d and f metal coordination complexes .
Mode of Action
It’s known that similar compounds, such as those containing the btp motif, have been used in the formation of supramolecular self-assemblies . These assemblies can interact with their targets in a variety of ways, potentially leading to changes in cellular function.
Biochemical Pathways
Similar compounds have been used in various applications, including catalysis, enzyme inhibition, and photochemistry , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
Similar compounds have been studied for their potential in photovoltaic applications , which may suggest some level of stability and bioavailability.
Result of Action
Similar compounds have shown anticancer activity when tested on human ovarian cancer cell lines , suggesting potential therapeutic effects.
Action Environment
Similar compounds have been synthesized in a one-pot ‘click’ reaction , suggesting that they may be relatively stable under a variety of conditions.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methyl-6-(1,2,4-triazol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-7-3-2-4-8(11-7)12-6-9-5-10-12/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJLMFBHNCKSEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(1h-1,2,4-triazol-1-yl)pyridine | |
CAS RN |
1042392-42-6 |
Source


|
| Record name | 2-methyl-6-(1H-1,2,4-triazol-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,4-diisobutyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2874055.png)
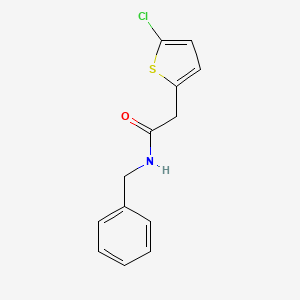
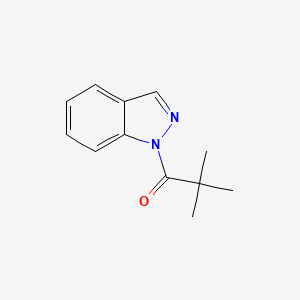
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2874058.png)

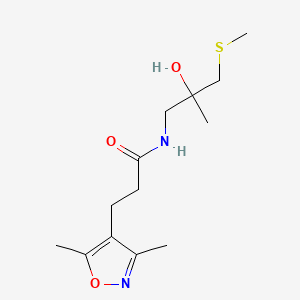

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2874065.png)
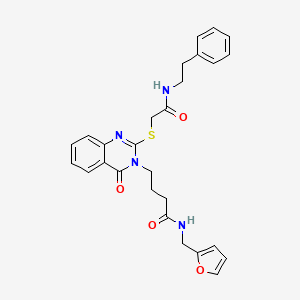
![Furan-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2874069.png)
![tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate](/img/structure/B2874070.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2874073.png)

![6-Cyclopropyl-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2874075.png)